

Spectroscopic characterization of Diethoxymethylsilane (NMR, IR, Mass Spec).

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Compound of Interest

Compound Name: Diethoxymethylsilane

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Spectroscopic Characterization of Diethoxymethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **Diethoxymethylsilane** (CAS No. 2031-62-1). **Diethoxymethylsilane** is an organosilicon compound with applications in organic synthesis and materials science. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and the study of its chemical transformations. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Diethoxymethylsilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Diethoxymethylsilane**^{[1][2]}

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Si-H	4.583	Quartet	1H	2.9 (approx.)
-O-CH ₂ -	3.814	Quartet	4H	7.0 (approx.)
-CH ₃ (ethoxy)	1.240	Triplet	6H	7.0 (approx.)
Si-CH ₃	0.201	Singlet	3H	N/A

Table 2: ¹³C NMR Spectroscopic Data for **Diethoxymethylsilane**[\[1\]](#)

Carbon Assignment	Chemical Shift (δ , ppm)
-O-CH ₂ -	59.2
-CH ₃ (ethoxy)	18.4
Si-CH ₃	-4.8

Infrared (IR) Spectroscopy

Table 3: Principal IR Absorption Bands for **Diethoxymethylsilane**[\[3\]](#)[\[4\]](#)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
2975	Strong	C-H stretch (asymmetric, -CH ₃)
2928	Medium	C-H stretch (asymmetric, -CH ₂)
2885	Strong	C-H stretch (symmetric, -CH ₃)
2150	Strong	Si-H stretch
1442	Medium	C-H bend (scissoring, -CH ₂)
1390	Medium	C-H bend (umbrella, -CH ₃)
1255	Strong	Si-CH ₃ bend (symmetric)
1080	Very Strong	Si-O-C stretch (asymmetric)
958	Strong	Si-O-C stretch
800	Strong	Si-C stretch

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Diethoxymethylsilane^[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
133	100.0	[M-H] ⁺
119	70.3	[M-CH ₃] ⁺
89	47.0	[M-OC ₂ H ₅] ⁺
91	39.2	[Si(OC ₂ H ₅)H ₂] ⁺
63	30.1	[Si(OH) ₂ H] ⁺
61	30.1	[Si(OH)H ₂] ⁺
77	21.7	[Si(OC ₂ H ₅)H] ⁺
75	15.4	[Si(OC ₂ H ₅)] ⁺
45	13.0	[OC ₂ H ₅] ⁺
105	12.6	[M-C ₂ H ₅] ⁺

Experimental Protocols

NMR Spectroscopy

A sample of **Diethoxymethylsilane** is dissolved in deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, the spectral width is set to encompass the range of -1 to 10 ppm. For ¹³C NMR, a proton-decoupled sequence is used with a spectral width from -10 to 220 ppm. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

The IR spectrum of neat **Diethoxymethylsilane** is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small drop of the liquid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry

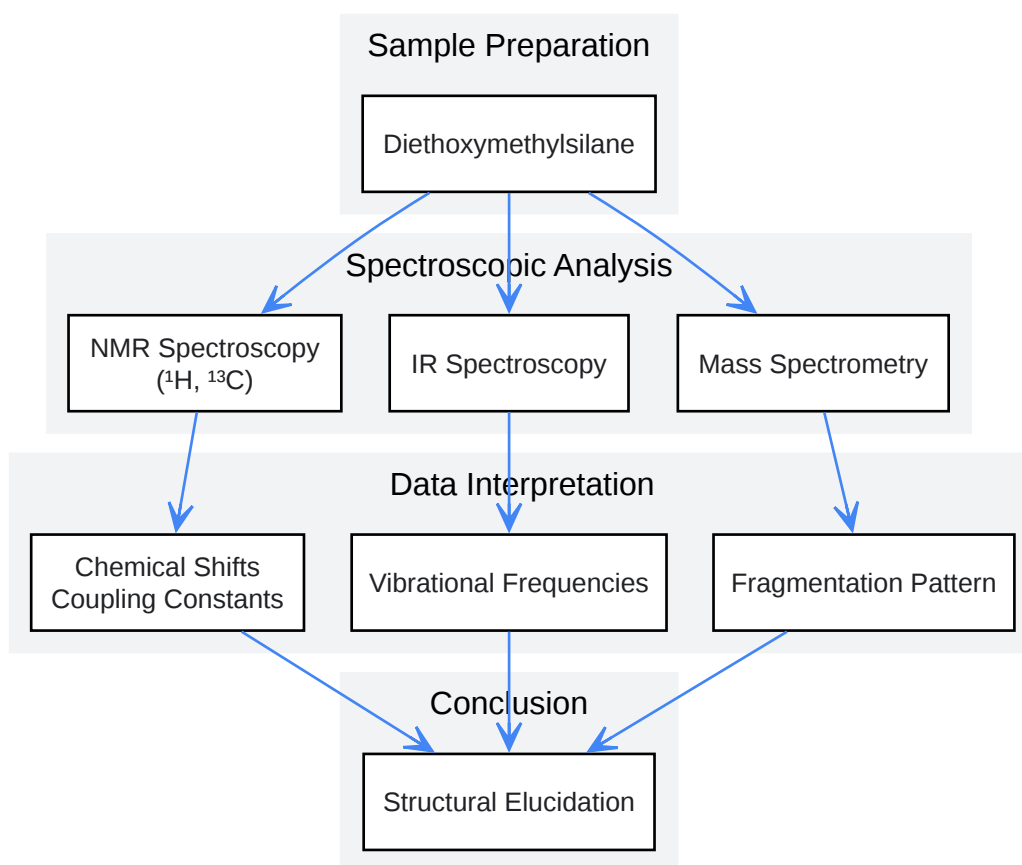
Mass spectral data is acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **Diethoxymethylsilane** in a volatile organic solvent such as dichloromethane or ethyl acetate is injected into the GC. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. The EI source is operated at 70 eV. The mass analyzer is set to scan a mass-to-charge ratio (m/z) range of 10 to 200.

Spectroscopic Interpretation and Structural Elucidation

Molecular Structure of Diethoxymethylsilane

Caption: Molecular structure of **Diethoxymethylsilane**.

Spectroscopic Characterization Workflow



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Caption: Workflow for the spectroscopic characterization of **Diethoxymethylsilane**.

Interpretation of Spectra

- **^1H NMR:** The ^1H NMR spectrum clearly shows four distinct signals corresponding to the four different proton environments in the molecule. The singlet at 0.201 ppm is characteristic of the methyl group directly attached to the silicon atom. The ethoxy groups give rise to a quartet at 3.814 ppm ($-\text{O}-\text{CH}_2-$) and a triplet at 1.240 ppm ($-\text{CH}_3$), with the characteristic coupling pattern of an ethyl group. The quartet at 4.583 ppm is assigned to the proton directly bonded to the silicon atom ($\text{Si}-\text{H}$), with its multiplicity arising from coupling to the protons of the adjacent methyl group.
- **^{13}C NMR:** The proton-decoupled ^{13}C NMR spectrum displays three signals, confirming the presence of three unique carbon environments. The signal at -4.8 ppm is typical for a methyl carbon bonded to silicon. The peaks at 18.4 ppm and 59.2 ppm are assigned to the methyl and methylene carbons of the ethoxy groups, respectively.
- **IR Spectroscopy:** The IR spectrum exhibits strong characteristic absorption bands that confirm the presence of key functional groups. The strong peak at 2150 cm^{-1} is a definitive indicator of the $\text{Si}-\text{H}$ stretching vibration. The very strong and broad absorption around 1080 cm^{-1} is due to the asymmetric $\text{Si}-\text{O}-\text{C}$ stretching, a characteristic feature of alkoxy silanes. The absorptions in the $2800\text{--}3000\text{ cm}^{-1}$ region correspond to the $\text{C}-\text{H}$ stretching vibrations of the methyl and methylene groups. The presence of a strong band at 1255 cm^{-1} is indicative of the symmetric bending of the $\text{Si}-\text{CH}_3$ group.
- **Mass Spectrometry:** The electron ionization mass spectrum does not show a prominent molecular ion peak (m/z 134), which is common for silanes. The base peak is observed at m/z 133, corresponding to the loss of a hydrogen atom ($[\text{M}-\text{H}]^+$). Other significant fragments are observed at m/z 119 (loss of a methyl group, $[\text{M}-\text{CH}_3]^+$) and m/z 89 (loss of an ethoxy group, $[\text{M}-\text{OC}_2\text{H}_5]^+$). This fragmentation pattern is consistent with the structure of **Diethoxymethylsilane**.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile of **Diethoxymethylsilane**. The data presented in this guide are in full agreement with the proposed chemical structure and serve as a valuable reference for the identification and characterization of this compound in research and development settings. The detailed experimental protocols provide a foundation for reproducible analysis, ensuring data quality and consistency.

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